What is 1-Benzothiophene-2-sulfonyl chloride
What is 1-Benzothiophene-2-sulfonyl chloride
An In-depth Technical Guide to 1-Benzothiophene-2-sulfonyl chloride: A Keystone Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophene-2-sulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and life sciences industries. The benzothiophene scaffold is a privileged heterocyclic system, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 1-benzothiophene-2-sulfonyl chloride, detailing its physicochemical properties, synthesis, core reactivity, and applications as a strategic building block in drug discovery. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel chemical entities, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties & Structural Characterization
1-Benzothiophene-2-sulfonyl chloride is a solid at room temperature, valued for the reactive sulfonyl chloride moiety attached to the 2-position of the benzothiophene ring system.[3] This functional group is a potent electrophile, making the compound an excellent precursor for a variety of derivatives, most notably sulfonamides.
Core Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-benzothiophene-2-sulfonyl chloride | |
| Synonyms | Benzo[b]thiophene-2-sulfonyl chloride | [4] |
| CAS Number | 90001-64-2 | [4] |
| Molecular Formula | C₈H₅ClO₂S₂ | [5] |
| Molecular Weight | 232.71 g/mol | [6] |
| Physical Form | Solid / Powder | |
| Storage Temp. | 2-8 °C, under inert atmosphere |
Structural Representation
The chemical structure of 1-Benzothiophene-2-sulfonyl chloride is depicted below.
Caption: Structure of 1-Benzothiophene-2-sulfonyl chloride.
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.[7] The proton at the 3-position of the thiophene ring will likely be the most downfield-shifted proton within the heterocyclic portion due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The four protons on the fused benzene ring will appear as a distinct multiplet system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight signals in the aromatic region (approx. 120-150 ppm).[8][9] The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded. Quaternary carbons (C3a and C7a) will typically show weaker signals.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information for functional group identification. The most characteristic signals for a sulfonyl chloride are two strong absorption bands corresponding to the S=O bond stretching.[10]
-
Asymmetric S=O stretch: Expected around 1375 cm⁻¹.
-
Symmetric S=O stretch: Expected around 1185 cm⁻¹. Aromatic C-H stretching vibrations are also anticipated above 3000 cm⁻¹.[11]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 232. A characteristic isotopic pattern (M+2 peak) at m/z 234, with an intensity of approximately one-third of the M⁺ peak, will be observed due to the presence of the ³⁷Cl isotope.
Synthesis of 1-Benzothiophene-2-sulfonyl chloride
The regioselective synthesis of 1-benzothiophene-2-sulfonyl chloride can be challenging, as direct chlorosulfonation of benzothiophene tends to produce a mixture of isomers. A robust and selective method relies on the deprotonation of the C2 position, which is the most acidic proton on the benzothiophene ring system, followed by electrophilic trapping.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is based on established principles of heterocyclic lithiation and subsequent reaction with sulfur-based electrophiles.
Materials:
-
1-Benzothiophene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 1-benzothiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1-benzothiophene anion occurs during this step.
-
Electrophilic Quench: In a separate dry flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) lithiated benzothiophene solution. Causality Note: The highly reactive anion readily attacks the electrophilic sulfur atom of SO₂Cl₂ to form the desired sulfonyl chloride.
-
Reaction Completion & Quench: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 1-benzothiophene-2-sulfonyl chloride.
Core Reactivity: A Gateway to Sulfonamides
The synthetic value of 1-benzothiophene-2-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride functional group. It is an excellent electrophile for reactions with a wide range of nucleophiles.
Key Synthetic Transformations
Caption: Core reactions of 1-Benzothiophene-2-sulfonyl chloride.
Protocol: Synthesis of a 1-Benzothiophene-2-sulfonamide Derivative
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides, a functional group of immense importance in medicinal chemistry.[12]
Materials:
-
1-Benzothiophene-2-sulfonyl chloride
-
A primary or secondary amine (e.g., aniline, morpholine)
-
Pyridine or Triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) or THF (as solvent)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve the amine (1.0 eq) in a suitable solvent like DCM in a round-bottom flask. Add pyridine (1.5-2.0 eq) to act as a base and catalyst.
-
Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 1-benzothiophene-2-sulfonyl chloride (1.05 eq) in DCM dropwise. Causality Note: The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur center. The pyridine base scavenges the HCl byproduct, driving the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][2] The introduction of a sulfonamide at the 2-position provides a vector for molecular diversity and can significantly influence the compound's pharmacological profile. Sulfonamides are known bioisosteres of amides, often conferring improved metabolic stability and different hydrogen bonding capabilities.[12]
Logic Flow in Drug Discovery
Caption: Role of the title compound in a drug discovery workflow.
Biological Relevance of the Benzothiophene Scaffold
Derivatives of benzothiophene have demonstrated a vast array of biological activities, making this scaffold a fertile ground for drug development.[1][13][14][15] By using 1-benzothiophene-2-sulfonyl chloride, researchers can readily synthesize libraries of novel sulfonamides for screening against various therapeutic targets.
Table of Approved Drugs Containing the Benzothiophene Core:
| Drug Name | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Used to prevent and treat osteoporosis in postmenopausal women.[14] |
| Zileuton | 5-Lipoxygenase Inhibitor | Used for the maintenance treatment of asthma.[14] |
| Sertaconazole | Antifungal Agent | Used topically to treat skin infections such as athlete's foot.[14][16] |
| Benocyclidine | Dopamine Reuptake Inhibitor | Investigated for its stimulant and anesthetic properties.[14] |
Safety, Handling, and Storage
1-Benzothiophene-2-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS05 | H314: Causes severe skin burns and eye damage. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
-
Incompatibilities: The compound is highly reactive with water, alcohols, bases, and amines.[17] Store away from these materials.
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Benzothiophene-2-sulfonyl chloride serves as a powerful and strategic building block for medicinal chemists and drug discovery scientists. Its utility is rooted in the proven biological relevance of the benzothiophene scaffold and the versatile reactivity of the sulfonyl chloride group. By enabling the straightforward synthesis of diverse sulfonamide libraries, this reagent opens the door to the exploration of novel chemical space and the development of next-generation therapeutics targeting a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.
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